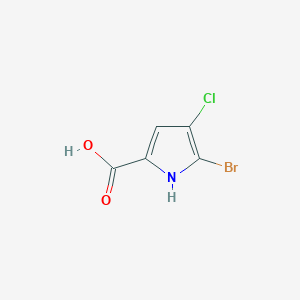

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The compound is officially designated with the Chemical Abstracts Service registry number 1118787-50-0, providing a unique identifier for this specific dihalogenated pyrrole derivative. The molecular formula C₅H₃BrClNO₂ reflects the presence of five carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure.

The systematic name indicates the precise positioning of substituents on the pyrrole ring, where the bromine atom occupies the 5-position and the chlorine atom is located at the 4-position relative to the nitrogen atom in the ring. The carboxylic acid functional group is positioned at the 2-carbon of the pyrrole ring, creating a 1H-pyrrole-2-carboxylic acid backbone with dual halogen substitution. The compound possesses a molecular weight of 224.44 grams per mole, which is consistent across multiple chemical databases and supplier specifications.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(C1=CC(Cl)=C(Br)N1)O, providing a standardized format for computational chemistry applications and database searches. The MDL number MFCD11857814 serves as an additional identifier within chemical inventory systems, facilitating accurate compound tracking and procurement processes. These systematic identifiers collectively ensure unambiguous identification of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid across various chemical databases and literature sources.

Crystallographic Analysis and Three-Dimensional Conformation

While specific crystallographic data for 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid remains limited in the available literature, analysis of related halogenated pyrrole carboxylic acids provides valuable insights into the likely three-dimensional conformation and solid-state packing arrangements. Crystallographic studies of 4-bromo-1H-pyrrole-2-carboxylic acid reveal that the compound crystallizes in a monoclinic crystal system with space group P2₁/c, exhibiting specific lattice parameters that reflect the influence of halogen substitution on molecular packing.

The structural analysis of the closely related 4-bromo-1H-pyrrole-2-carboxylic acid demonstrates that the non-hydrogen atoms of the pyrrole ring and the bromine atom maintain approximate coplanarity, with a root mean square deviation from the best-fit plane of 0.025 Ångströms. The dihedral angle between the carboxyl group plane and the pyrrole ring plane measures 14.1 degrees, indicating a slight deviation from perfect planarity that is attributed to steric and electronic interactions between the substituents. These geometric parameters suggest that 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid would likely exhibit similar structural features, with additional considerations for the dual halogen substitution pattern.

Hydrogen bonding patterns in halogenated pyrrole carboxylic acids play a crucial role in determining crystal packing arrangements and intermolecular interactions. The carboxylic acid functional group typically participates in O—H⋯O hydrogen bonds that link molecules together, forming corrugated sheet structures parallel to specific crystallographic planes. The presence of both bromine and chlorine substituents in 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid would be expected to influence these packing patterns through additional halogen-halogen interactions and altered electronic distribution within the crystal lattice.

| Property | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic (expected) | 4-bromo-1H-pyrrole-2-carboxylic acid |

| Space Group | P2₁/c (expected) | 4-bromo-1H-pyrrole-2-carboxylic acid |

| Ring Planarity Deviation | <0.03 Å (expected) | 4-bromo-1H-pyrrole-2-carboxylic acid |

| Carboxyl Dihedral Angle | 14-16° (expected) | 4-bromo-1H-pyrrole-2-carboxylic acid |

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid reflects the complex interplay between the electron-withdrawing effects of the halogen substituents and the electron-donating characteristics of the pyrrole nitrogen atom. Quantum chemical calculations on halogenated pyrrole derivatives have demonstrated that the presence of multiple halogen substituents significantly alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, thereby affecting the compound's reactivity and spectroscopic properties. The dual halogenation pattern in this compound creates a unique electronic environment that distinguishes it from singly substituted pyrrole derivatives.

Density functional theory calculations performed on related pyrrolyl compounds using the B3LYP functional with 6-31G(d) basis sets have shown that halogen substituents on the pyrrole ring cause substantial changes in orbital distributions and energy gaps. The presence of bromine at the 5-position and chlorine at the 4-position would be expected to create an asymmetric electronic distribution, with the more electronegative chlorine atom exerting a stronger electron-withdrawing effect compared to bromine. This differential electronegativity leads to polarization of the pyrrole ring system and affects the compound's dipole moment and intermolecular interactions.

The carboxylic acid functional group contributes additional complexity to the electronic structure through its ability to participate in both intramolecular and intermolecular hydrogen bonding interactions. Computational studies of pyrrole carboxylic acids have revealed that the orientation of the carboxyl group relative to the ring plane is influenced by both steric effects and electronic conjugation with the aromatic system. The HOMO-LUMO energy gap for 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid would be expected to fall within the range of 2.4 to 2.6 electron volts, based on calculations performed on similar dihalogenated pyrrole derivatives.

Nuclear magnetic resonance chemical shift calculations using the Gauge-Including Atomic Orbital approach within second-order Møller-Plesset perturbation theory have proven effective for predicting spectroscopic properties of halogenated heterocycles. The unique substitution pattern of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid would be expected to produce characteristic ¹H nuclear magnetic resonance signals that reflect the asymmetric electronic environment created by the dual halogen substitution.

Comparative Analysis with Halogenated Pyrrole Derivatives

The structural and electronic properties of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid can be effectively understood through comparison with related halogenated pyrrole carboxylic acid derivatives. The isomeric compound 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid, bearing the same halogen substituents in reversed positions, provides a direct comparison for examining the effects of substitution pattern on molecular properties. Both compounds share identical molecular formulas and molecular weights but differ in their electronic distribution and potential reactivity patterns due to the altered halogen positioning.

Single halogen-substituted analogs offer additional perspective on the cumulative effects of dual halogenation. 5-chloro-1H-pyrrole-2-carboxylic acid, with a molecular weight of 145.54 grams per mole and Chemical Abstracts Service number 27746-04-9, demonstrates the electronic influence of chlorine substitution alone. The compound exhibits characteristic spectroscopic properties that serve as a baseline for understanding the additional effects introduced by bromine substitution in the target compound. Similarly, 5-bromo-1H-pyrrole-2-carboxylic acid, with molecular weight 189.99 grams per mole and Chemical Abstracts Service number 28383-57-5, provides insight into the specific contributions of bromine substitution.

The comparative analysis reveals systematic trends in the electronic properties of halogenated pyrrole derivatives. Studies of 4-halogenated pyrazoles have demonstrated that the most electronegative substituents exhibit the highest N-H stretching frequencies in infrared spectroscopy and the most upfield chemical shifts in nuclear magnetic resonance spectroscopy. This trend suggests that 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid would exhibit intermediate spectroscopic properties between its mono-halogenated analogs, with the chlorine substituent exerting a stronger electronic effect than the bromine substituent.

| Compound | Molecular Weight | CAS Number | Electronic Effect |

|---|---|---|---|

| 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid | 224.44 | 1118787-50-0 | Dual electron-withdrawing |

| 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | 224.44 | 1118787-53-3 | Dual electron-withdrawing (isomer) |

| 5-chloro-1H-pyrrole-2-carboxylic acid | 145.54 | 27746-04-9 | Moderate electron-withdrawing |

| 5-bromo-1H-pyrrole-2-carboxylic acid | 189.99 | 28383-57-5 | Moderate electron-withdrawing |

The molecular geometry and hydrogen bonding patterns of halogenated pyrrole carboxylic acids show consistent trends across the series. Crystallographic analyses of related compounds indicate that the presence of halogen substituents generally maintains the planar geometry of the pyrrole ring while influencing the orientation of the carboxylic acid group. The dual halogenation in 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid would be expected to enhance these effects, potentially leading to stronger intermolecular interactions and altered solubility properties compared to mono-halogenated analogs.

Properties

IUPAC Name |

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2/c6-4-2(7)1-3(8-4)5(9)10/h1,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXKEDBJXDSNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-4-chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid is C₅H₄BrClN, with a molecular weight of approximately 202.45 g/mol. The compound features a pyrrole ring substituted with bromine and chlorine atoms, along with a carboxylic acid functional group. These substituents enhance its reactivity and biological activity, making it a valuable compound in various research fields.

The biological activity of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and chlorine substituents play crucial roles in modulating its binding affinity and reactivity. The compound has been shown to act as an enzyme inhibitor and receptor modulator , influencing various biochemical pathways that are critical in disease processes.

Enzyme Inhibition

Research indicates that 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential as an inhibitor of tyrosine kinases, which are critical in cancer cell proliferation. In vitro studies have demonstrated that modifications to the compound can influence its inhibitory potency against these enzymes.

Anticancer Activity

The compound has shown promise in anticancer applications. It has been investigated for its ability to inhibit the growth of various cancer cell lines, including colon cancer cells. In a study, derivatives of pyrrole compounds were synthesized and evaluated for their antiproliferative activity against HCT-116 and SW-620 cell lines, with some exhibiting IC50 values in the nanomolar range .

Comparative Studies

To understand the unique properties of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid, comparative studies with similar compounds have been conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-1H-pyrrole-2-carboxylic acid | Lacks bromine substituent | May exhibit different biological activity |

| 3-Bromo-1H-pyrrole-2-carboxylic acid | Different substitution pattern | Potentially less reactive than dichlorinated variants |

| 5-Bromo-4-chloro-1H-pyrrole-2-carboxylic acid | Bromine and chlorine at positions 4 and 5 | Enhanced reactivity; significant pharmacological properties |

Case Studies

- Antitumor Activity : A study demonstrated that modifications on the pyrrole scaffold significantly impacted the biological activity against cancer cell lines. The synthesized derivatives showed varying degrees of inhibition, indicating the importance of structural features in their anticancer efficacy .

- Enzyme Interaction : Research involving molecular docking studies revealed that 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid could form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, suggesting its potential as an effective inhibitor for targeted therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

- 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid (CAS: 1118787-53-3): A positional isomer of the target compound, with bromine and chlorine at positions 4 and 5.

- 4-Bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7): A mono-halogenated analog lacking the chlorine substituent. Its crystal structure (monoclinic, space group P2₁/c) reveals hydrogen-bonded dimers via N–H⋯O interactions, a feature common to pyrrole carboxylic acids . The absence of chlorine reduces molecular weight (189.99 g/mol) and may decrease lipophilicity compared to the di-halogenated target compound.

Heterocyclic Variations

- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid : Features a fused pyridine ring, increasing aromaticity and planarity. This structural difference enhances rigidity and may improve binding to flat enzymatic pockets, as seen in kinase inhibitors .

- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-59-5): A bromo-chloro pyrrolopyridine derivative with a larger heterocyclic system. The extended conjugation could alter UV-Vis absorption properties and redox behavior compared to simpler pyrrole analogs .

Substituent Effects

- 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid : Substitution of bromine with a methyl group reduces electronegativity and increases steric bulk. Methyl groups can enhance metabolic stability but may reduce polarity, impacting solubility .

- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid : The methoxy group introduces strong electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound. This difference could modulate acidity (pKa) and hydrogen-bonding capacity .

Physicochemical Properties

Preparation Methods

Direct Halogenation of Pyrrole Derivatives

One common approach is the direct bromination and chlorination of pyrrole derivatives bearing a carboxylic acid or ester group at position 2. Controlled bromination at the 5-position and chlorination at the 4-position can be achieved by careful selection of halogen sources and reaction conditions.

- Reagents and Conditions: Bromine in the presence of oxidants such as hydrogen peroxide or potassium persulfate in polar solvents (e.g., methanol, ethanol, or DMF) at room temperature can selectively brominate the 5-position of pyrrole rings bearing electron-withdrawing groups.

- Chlorination: Chlorination at the 4-position can be introduced either prior to or after bromination, often using chlorinating agents under mild conditions to preserve the integrity of the pyrrole ring.

This method is noted for its simplicity, mild reaction conditions, and relatively high yields (above 90%) with good purity, making it suitable for scale-up and industrial applications.

Synthesis via Halogenated Pyrrole Esters Followed by Hydrolysis

Another route involves the synthesis of halogenated pyrrole esters, followed by hydrolysis to the corresponding carboxylic acid.

- Step 1: Ester Formation and Halogenation

Starting from ethyl 4-bromo-1H-pyrrole-2-carboxylate, selective N-alkylation and subsequent halogenation can be performed to introduce the 4-chloro substituent. - Step 2: Hydrolysis

The ester is hydrolyzed under basic conditions (e.g., LiOH in a THF/H2O/EtOH mixture) to yield the free carboxylic acid.

This route allows for precise control over substitution patterns and is supported by detailed experimental procedures involving palladium-catalyzed coupling reactions and amide formation, which can be adapted for the synthesis of 5-bromo-4-chloro derivatives.

Oxidation of Methyl-Substituted Bromopyrroles

Oxidation of 3-methyl-5-bromopyrrole derivatives provides a pathway to the corresponding 5-bromo-1H-pyrrole-2-carboxylic acid.

- Oxidation Step: The methyl group at position 3 is oxidized to a carboxylic acid using strong oxidants under controlled conditions.

- Halogenation: Concurrent or subsequent chlorination at the 4-position can be introduced via halogenation agents.

This method is advantageous for its stepwise approach, allowing the introduction of functional groups in a controlled manner.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Halogenation with Bromine + Oxidants | Bromine, H2O2 or K2S2O8, polar solvents, RT | 90-96 | >95 | Simple, mild conditions, scalable | Requires precise control of halogenation |

| Ester Halogenation + Hydrolysis | Ethyl 4-bromo-1H-pyrrole-2-carboxylate, LiOH, Pd catalysts | 70-85 | >90 | High regioselectivity, adaptable | Multi-step, catalyst cost |

| Oxidation of Methyl Bromopyrroles | Strong oxidants, controlled temperature | 80-90 | >90 | Stepwise functionalization | Requires handling of strong oxidants |

Detailed Research Findings

- Selectivity and Yield: Bromination at the 5-position is favored in pyrrole rings substituted at position 2 with electron-withdrawing groups, as demonstrated by the use of bromine with hydrogen peroxide or potassium persulfate oxidants. Yields are typically high (above 90%) with minimal over-bromination.

- Catalyst Use: Palladium-catalyzed Suzuki coupling reactions have been employed in related pyrrole derivatives for introducing aryl groups, which can be adapted for halogenated pyrroles to improve substitution patterns before hydrolysis.

- Reaction Conditions: Mild temperatures (room temperature to 60°C) and polar solvents such as DMF or ethanol mixtures are preferred to maintain pyrrole stability and achieve high purity products.

- Industrial Viability: The described methods, especially direct halogenation with oxidants, are noted for their environmental friendliness, cost-effectiveness, and ease of operation, making them suitable for industrial-scale synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and functional group protection strategies. For bromination, use a brominating agent (e.g., NBS or Br₂) in a polar aprotic solvent like DMF at 0–25°C, followed by chlorination via electrophilic substitution. Key steps:

- Halogenation sequence : Bromine must be introduced before chlorine due to steric and electronic effects.

- Acid stability : Maintain pH < 4 during chlorination to prevent decarboxylation .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 70–85% after column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid be stored to ensure stability, and what hazards require mitigation?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation and moisture absorption. Use amber glass vials to avoid photodegradation .

- Hazards :

- H302 : Harmful if swallowed. Use PPE (gloves, goggles) during handling.

- H335 : May cause respiratory irritation. Work in a fume hood.

- Disposal : Neutralize with aqueous sodium bicarbonate before incineration .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- Purity : HPLC with a C18 column (ACN/water + 0.1% TFA, 1.0 mL/min). Expect >95% purity for research-grade material .

- Structural confirmation :

- 1H NMR (DMSO-d₆): Look for pyrrole proton signals at δ 12.4–13.2 ppm (carboxylic acid -OH) and δ 6.5–7.5 ppm (aromatic protons).

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 224.44 (C₅H₃BrClNO₂) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed to avoid byproducts like 4-bromo-5-chloro isomers?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction kinetics:

- Electrophilic substitution : Use Lewis acids (e.g., FeCl₃) to polarize the pyrrole ring, favoring bromination at the 5-position.

- Temperature control : Slow addition of Br₂ at –10°C minimizes competing pathways.

- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution to guide reagent selection .

- Byproduct analysis : Separate isomers via preparative HPLC (CH₃CN/H₂O, 70:30) and characterize using NOESY NMR .

Q. What strategies are effective in studying the compound’s bioactivity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme assays : Screen against kinases or carboxylases using fluorescence polarization (FP) or TR-FRET. For example:

- IC₅₀ determination : Dose-response curves with 0.1–100 µM compound.

- Structural analogs : Synthesize derivatives (e.g., ester or amide forms) to probe SAR. Methyl ester derivatives improve cell permeability for in vitro testing .

- Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites (PDB: 5M1) .

Q. How can computational chemistry aid in understanding the compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- Reactivity : Perform DFT calculations (B3LYP/6-31G*) to map electron density and identify susceptible sites for nucleophilic attack or oxidation .

- Degradation pathways : Simulate hydrolysis under acidic/basic conditions using Schrödinger’s Jaguar. Predict intermediates (e.g., decarboxylated products) .

- Crystallography : Compare experimental XRD data (monoclinic P2₁/c, a = 16.0028 Å) with simulated structures to validate polymorph stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.